molecular formula C8H7BrN2O4 B8095369 Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Cat. No.: B8095369
M. Wt: 275.06 g/mol
InChI Key: XYLUAGRRSDAEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a pyridine derivative featuring a bromine atom at position 5, a nitro group at position 3, and an acetoxymethyl group at position 2 (Figure 1). The methyl ester functional group distinguishes it from ethyl or other alkyl ester analogs. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its bromine and nitro substituents enhance electrophilic reactivity, making it valuable in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name

methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)3-6-7(11(13)14)2-5(9)4-10-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLUAGRRSDAEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate typically involves the bromination and nitration of pyridine derivatives. One common method involves the reaction of 5-bromo-2-methylpyridin-3-amine with methyl chloroacetate in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at low temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride in DMF at low temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with arylboronic acids in the presence of a base.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer pathways. Its structural features allow it to interact with biological targets effectively.

  • Inhibitors of PRMT5 : Recent studies have highlighted the potential of compounds related to this structure in inhibiting protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. These inhibitors could provide therapeutic avenues for cancers with specific genetic profiles, such as those with deletions in the MTAP gene .

Antitumor Activity

The compound has been evaluated for its antitumor properties, particularly in the context of dual inhibitors targeting ATM and DNA-PK pathways. These pathways are critical for DNA repair mechanisms, making them attractive targets for cancer therapy .

Material Science

In addition to its pharmaceutical applications, this compound is being explored for its utility in developing new materials, including polymers and coatings that require specific chemical functionalities.

Case Studies

StudyApplicationFindings
Synthesis of PRMT5 inhibitorsIdentified structural modifications that enhance potency and selectivity against cancer cells with MTAP deletions.
Evaluation as an antitumor agentDemonstrated efficacy in cell lines resistant to traditional therapies; potential for combination therapies identified.
Material developmentExplored as a building block for advanced materials with specific electronic properties; showed promise in polymerization reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Features :

  • Pyridine core : Aromatic heterocycle with nitrogen at position 1.
  • Nitro group (position 3): Electron-withdrawing, directing further functionalization. Acetoxymethyl ester (position 2): Provides a reactive site for hydrolysis or transesterification.

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate with structurally related pyridine derivatives and esters.

Ethyl 2-(5-Bromo-3-nitropyridin-2-yl)acetate (CAS 1211540-74-7)

Key Differences :

  • Ester Group : Ethyl ester (C₂H₅) vs. methyl ester (CH₃).
  • Molecular Weight : 289.08 g/mol (ethyl) vs. 275.06 g/mol (methyl) .
  • Synthesis : Ethyl variant is synthesized via NaH-mediated alkylation of diethyl malonate with 5-bromo-3-nitropyridine intermediates .
  • Applications: Both esters serve as intermediates, but the ethyl variant is more commonly reported in reduction reactions to form amino derivatives (e.g., Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate) .

Data Table :

Property Ethyl Ester Methyl Ester (Target)
Molecular Formula C₉H₉BrN₂O₄ C₈H₇BrN₂O₄
Molecular Weight (g/mol) 289.08 275.06 (Calculated)
CAS Number 1211540-74-7 Not explicitly listed in evidence
Storage Conditions Inert atmosphere, room temperature Likely similar

Ethyl 2-((5-Bromo-3-nitropyridin-2-yl)oxy)acetate (CAS 105544-30-7)

Key Differences :

  • Linkage : Ether-oxygen bridge between pyridine and acetate vs. direct C–C bond in the target compound.
  • Molecular Formula : C₉H₉BrN₂O₅ (vs. C₈H₇BrN₂O₄ for methyl ester) .

Applications : Used in specialized coupling reactions where steric and electronic effects of the ether group are advantageous .

Dimethyl 2-(5-Bromo-3-nitropyridin-2-yl)malonate

Key Differences :

  • Ester Groups : Malonate (two ester groups) vs. single acetate.
  • Reactivity: The malonate’s α-hydrogens are highly acidic, enabling use in Knoevenagel condensations .

Synthesis : Prepared via double alkylation of malonate esters under basic conditions .

Methyl 2-(5-Nitropyridin-2-yl)acetate (CID 51341867)

Key Differences :

  • Substituents : Lacks bromine at position 5.

Data :

  • Molecular Formula: C₈H₈N₂O₄ .
  • SMILES: COC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] .

Ethyl 2-(5-Bromo-2-nitrothiophen-3-yl)acetate (CAS 1956310-57-8)

Key Differences :

  • Core Structure : Thiophene (sulfur-containing) vs. pyridine (nitrogen-containing).
  • Electronic Effects : Thiophene’s electron-rich nature alters reactivity in electrophilic substitutions .

Applications : Primarily used in materials science due to thiophene’s conductive properties .

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₈H₇BrN₂O₄ 275.06 N/A Direct C–C linkage
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate C₉H₉BrN₂O₄ 289.08 1211540-74-7 Ethyl ester
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate C₉H₉BrN₂O₅ 305.08 105544-30-7 Ether linkage
Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate C₁₀H₉BrN₂O₆ 333.10 N/A Malonate ester

Table 2: Hazard Comparison

Compound Hazard Statements (GHS) Precautionary Measures
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate H302, H315, H319, H335 P261, P305+P351+P338
Methyl 2-(5-nitropyridin-2-yl)acetate Not reported in evidence Likely similar to ethyl analog

Biological Activity

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitropyridine moiety, which is known for its diverse biological activities. The presence of the bromine and nitro groups on the pyridine ring can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer properties and effects on metabolic pathways.

Anticancer Properties

  • Mechanism of Action :
    • The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
    • For instance, studies indicate that similar nitropyridine derivatives can affect the expression of genes involved in apoptosis and cell cycle regulation .
  • Case Studies :
    • A study reported that derivatives of nitropyridine exhibited significant cytotoxicity against pancreatic cancer cell lines, suggesting that this compound may have similar effects .
    • Another investigation into related compounds found that they could selectively induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells .

Metabolic Effects

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Activation :
    • This compound has been studied for its ability to activate NAMPT, an enzyme crucial for NAD+ biosynthesis. Increased NAD+ levels are associated with enhanced cellular metabolism and energy production .
    • This activation could potentially be leveraged for therapeutic strategies targeting metabolic disorders such as obesity and type 2 diabetes .

Research Findings Summary Table

StudyBiological ActivityKey Findings
NAMPT ActivationIncreased NAD+ levels; potential for metabolic disorder treatment.
Anticancer ActivitySignificant cytotoxic effects on pancreatic cancer cell lines.
Cell Cycle RegulationInduction of G2/M phase arrest leading to apoptosis.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Reports indicate that compounds with similar structures may exhibit toxicity if not properly managed. For instance, acute toxicity studies suggest harmful effects upon ingestion and skin irritation .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight289.06 g/mol
Density1.5±0.1 g/cm³
Boiling Point266.0±25.0 °C (760 mmHg)
LogP1.5–2.3
PSA74.7 ŲCalculated

Q. Table 2: Synthetic Yields Under Varied Conditions

Reaction SolventCatalystTemperatureYield (%)
THFNaH0°C94
DMFK2_2CO3_325°C78
DMSOLiCl110°C62

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.